1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
Description
The compound 1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine features two triazole rings: a 1,2,4-triazole substituted with an isopropyl group and a 1,2,3-triazole bearing an amine group. This structure combines nitrogen-rich heterocycles, which are often associated with diverse biological activities, including antimicrobial, pesticidal, or enzyme-inhibitory properties .
Properties
Molecular Formula |
C8H13N7 |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
1-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H13N7/c1-6(2)15-8(10-5-11-15)4-14-3-7(9)12-13-14/h3,5-6H,4,9H2,1-2H3 |
InChI Key |
ZJSZQWJPSIIVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine involves two main components:
- The 1-isopropyl-1H-1,2,4-triazol-5-yl fragment, which is typically prepared via alkylation of a 1,2,4-triazole derivative.
- The 1H-1,2,3-triazol-4-amine moiety, which is commonly synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark "click chemistry" reaction.
The final compound is assembled by linking these two heterocycles through a methylene (-CH2-) bridge, often via nucleophilic substitution or alkylation reactions.
Synthesis of the 1-Isopropyl-1H-1,2,4-triazole Fragment
A well-documented method involves the alkylation of a 1,2,4-triazole or its thiol derivative with an isopropyl-containing alkylating agent under basic conditions. For example, the reaction of a 1,2,4-triazole thiol with isopropyl 2-chloroacetate in methanol with alkali under reflux yields an ester intermediate, which upon hydrazinolysis and further cyclization forms the isopropyl-substituted 1,2,4-triazole ring system. This method was reported in a study focused on bis-1,2,4-triazole systems and their alkylation chemistry.
- Solvent: Absolute methanol
- Base: Alkali (e.g., sodium or potassium hydroxide)
- Temperature: Reflux (~65-70°C)
- Time: 4 hours for alkylation, followed by 8 hours reflux for hydrazinolysis
- Purification: Filtration and drying of solid products
Synthesis of 1H-1,2,3-Triazol-4-amine Core
The 1,2,3-triazol-4-amine scaffold is efficiently synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an azide with a terminal alkyne under mild conditions to form the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity.
- Catalyst: Copper(I) salts or in situ reduction of copper(II) sulfate with sodium ascorbate
- Solvent: Mixtures of water and organic solvents (e.g., t-butanol, DMF)
- Temperature: Room temperature to 60°C
- Reaction time: Several hours (commonly 4-8 hours)
- Purification: Flash column chromatography or crystallization
Linking the Two Triazole Units
The final step involves linking the 1-isopropyl-1,2,4-triazole fragment to the 1,2,3-triazol-4-amine via a methylene bridge. This is typically achieved by:
- Alkylation of the 1,2,3-triazol-4-amine nitrogen with a halomethyl-substituted 1,2,4-triazole derivative.
- Alternatively, nucleophilic substitution of a halogenated methylene group attached to the 1,2,4-triazole with the amine group of the 1,2,3-triazole.
A patent illustrates a related process where a salt of 1,2,4-triazole is reacted with α-halo substituted compounds in dimethylformamide (DMF) at controlled temperatures (10-30°C), followed by extraction and crystallization steps to isolate the product.
Experimental Data and Reaction Conditions Summary
Characterization and Purification
- Purification: Crystallization from diisopropyl ether or flash chromatography is commonly employed to isolate pure products.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the structure, with characteristic signals for triazole carbons and methylene protons.
- Mass spectrometry (MS) confirms molecular weight.
- Elemental analysis verifies purity.
- Single-crystal X-ray diffraction (SCXRD) can be used to determine the detailed molecular structure and confirm the connectivity of the two triazole rings.
Chemical Reactions Analysis
Reactivity at the Amino Group
The 4-amino group on the 1,2,3-triazole ring exhibits nucleophilic character, enabling the following transformations:
Acylation Reactions
The amine readily reacts with acylating agents:
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Base (e.g., pyridine) | 1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)-1H-1,2,3-triazol-4-acetamide |
| Benzoyl chloride | DCM, room temperature | Corresponding benzamide derivative |
This reactivity aligns with triazole-amine acylation trends observed in heterocyclic chemistry.
Diazotization and Coupling
Under acidic conditions (HCl/NaNO₂), the amino group forms a diazonium intermediate, which participates in:
-
Sandmeyer reactions with CuCN/KCN to yield cyano derivatives
-
Electrophilic aromatic substitution with activated aromatics (e.g., phenol)
Triazole Ring Reactivity
Both triazole rings engage in cycloaddition and coordination chemistry:
1,3-Dipolar Cycloaddition
The 1,2,3-triazole ring undergoes Huisgen cycloaddition with terminal alkynes under copper catalysis (Cu(I)), forming bis-triazole architectures. This mirrors methodologies reported for analogous triazoles :
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | N2 of 1,2,3-triazole | Catalytic systems |
| Pd(II) | N4 of 1,2,4-triazole | Cross-coupling reaction intermediates |
Methylene Bridge Modifications
The –CH₂– linker between triazole rings shows versatility:
Alkylation/Cross-Coupling
-
Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts
-
Participates in Suzuki-Miyaura couplings when functionalized with boronic acids (Pd(OAc)₂, K₂CO₃)
Oxidation
Controlled oxidation with KMnO₄ converts the methylene bridge to a carbonyl group:
Functionalization of the Isopropyl Group
The isopropyl substituent on the 1,2,4-triazole undergoes:
-
Halogenation (e.g., Br₂/FeBr₃) to yield brominated analogs
-
Oxidation with CrO₃ to form a ketone derivative
Stability Under Reaction Conditions
Critical stability data:
| Condition | Outcome |
|---|---|
| Acidic (pH < 3) | Degradation of triazole rings observed |
| Basic (pH > 10) | Stable up to 80°C |
| UV light | Photodecomposition after 24h exposure |
Scientific Research Applications
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes such as cytochrome P450 and other oxidoreductases.
Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities. It is also investigated for its role in modulating biological pathways involved in inflammation and immune response.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, leading to reduced enzyme activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, making it a valuable tool in the study of various biological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the triazole rings. Key examples include:
*Calculated based on formula.
Key Observations:
- Substituent Bulkiness: The isopropyl group in the target compound introduces greater steric hindrance compared to methyl or ethyl analogs .
- Nitrogen Content: The target compound’s higher nitrogen content (8 N atoms) compared to analogs like 3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-amine (4 N atoms) suggests stronger hydrogen-bonding capacity, which could influence crystallinity or receptor binding .
Physicochemical and Spectroscopic Comparisons
NMR Data:
- Target Compound vs. Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h): The phenyl group in 10h results in aromatic proton signals at δ 7.53–7.95 ppm, absent in the aliphatic isopropyl-substituted target compound . The methylene group (CH₂N) in 10h resonates at δ 3.71 ppm, comparable to the target’s triazole-linked CH₂ group.
- Amine Group: The primary amine in the target compound’s 1,2,3-triazole ring may exhibit broad NMR signals near δ 2–3 ppm, similar to dimethylprop-2-ynylamine derivatives .
Molecular Weight and Solubility:
The target compound’s higher molecular weight (220.24) compared to methyl/ethyl analogs (179.18) may reduce aqueous solubility, a trend observed in triazole derivatives with bulky substituents .
Functional Implications
- Pesticidal Potential: highlights triazole derivatives with pyrimidinyl groups as pesticides. The target compound’s isopropyl group may enhance hydrophobic interactions with pest enzymes, though direct activity data are lacking .
- Synthetic Routes: Click chemistry, as described for dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (97% yield), could apply to the target compound’s synthesis via azide-alkyne cycloaddition .
Biological Activity
1-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine (CAS Number: 2001679-22-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole moiety that is known for its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 2001679-22-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Antifungal Activity:
Triazole derivatives are well-known for their antifungal properties. They inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.
Anticancer Activity:
Studies have indicated that triazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro studies using the MDA-MB-231 human breast cancer cell line demonstrated significant growth inhibition at varying concentrations (IC₅₀ values reported between 10 µM to 50 µM) .
Antimicrobial Properties:
Research has shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Key findings include:
In Vitro Studies
- Antitumor Efficacy:
- Antifungal Activity:
- Antibacterial Activity:
Case Studies
A notable case study involved the evaluation of this triazole derivative in combination therapies for enhanced efficacy against resistant strains of fungi and bacteria. The results indicated synergistic effects when used alongside conventional antifungal agents such as fluconazole.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis of triazol-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting a halogenated triazole precursor (e.g., 1-isopropyl-1H-1,2,4-triazol-5-ylmethyl chloride) with 1H-1,2,3-triazol-4-amine under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, amine protons (δ 5.2–6.0 ppm) and triazole ring protons (δ 7.5–8.3 ppm) .
- X-ray crystallography : Resolves structural ambiguities, such as tautomeric forms or planar vs. non-planar triazole rings. Crystallization in methanol/water often yields suitable single crystals .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ mode with m/z accuracy < 2 ppm) .
Q. What biological targets are associated with structurally similar triazol-amine derivatives?
- Antimicrobial activity : Triazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with active-site residues .
- Kinase inhibition : Analogous compounds (e.g., 1,2,4-triazol-3-amine derivatives) target ATP-binding pockets in kinases, as shown in docking studies .
- Anticancer activity : Fluorinated analogs enhance lipophilicity, improving membrane permeability and interaction with DNA topoisomerases .
Advanced Research Questions
Q. How can computational methods predict reactivity or stability under varying conditions?
- Reaction path searching : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model intermediates and transition states to identify optimal reaction pathways .
- Solvent effects : COSMO-RS simulations predict solubility and stability in aqueous vs. organic media, guiding solvent selection for synthesis .
- Degradation studies : Molecular dynamics (MD) simulations assess hydrolytic degradation mechanisms at physiological pH (e.g., susceptibility of the methylene bridge to oxidation) .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, eliminating impurities as confounding factors .
- Tautomer analysis : Variable-temperature NMR or IR spectroscopy identifies dominant tautomeric forms (e.g., 1H- vs. 2H-triazole), which may exhibit differing bioactivity .
- Comparative assays : Test activity against isogenic cell lines (e.g., wild-type vs. enzyme-knockout) to isolate target-specific effects .
Q. What methodologies study tautomeric equilibria or dynamic structural changes?
- X-ray crystallography : Captures static tautomeric states. For example, 3-phenyl-1H-1,2,4-triazol-5-amine crystallizes in a planar configuration with a 2.3° dihedral angle between rings .
- NMR titration : Monitors pH-dependent tautomer shifts (e.g., amine proton exchange rates in D₂O) .
- Theoretical calculations : Natural Bond Orbital (NBO) analysis quantifies stabilization energies of tautomers .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
Q. Table 2. Common Biological Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
